3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve the desired products. For example, the synthesis of a neuroleptic agent involved a Friedel-Crafts reaction, ketalization, condensation with piperidine, and subsequent hydrolysis and debenzylation steps . Similarly, the synthesis of a benzophenone derivative was achieved through a one-pot reaction involving fluorination and a Friedel-Crafts reaction . These methods suggest that the synthesis of "3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone" would likely require a carefully planned sequence of reactions, possibly involving similar techniques.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods and, in some cases, X-ray diffraction studies . These studies reveal the conformations of the rings and the overall geometry of the molecules, which are important for understanding their reactivity and interactions with biological targets. The molecular structure of "3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone" would likely be analyzed using similar techniques to determine its conformation and electronic distribution.
Chemical Reactions Analysis
The papers describe the reactivity of benzophenone derivatives and related compounds in various chemical reactions. For instance, the reactivity of tetrachloro-1,2-benzoquinone with different substrates has been investigated, showing that it can undergo nucleophilic addition reactions . This suggests that the compound may also participate in similar reactions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, like chloro and fluoro groups, can significantly affect these properties. The papers do not provide specific data on the physical and chemical properties of "3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone," but they do discuss the properties of similar compounds, which can be used to infer some of the characteristics of the compound .
Scientific Research Applications
Reactivity with Amines
Research demonstrates that compounds similar to 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone, such as 2-fluorotropone, react with piperidine and other amines. This reactivity is significant in synthetic organic chemistry for producing various substituted compounds (Pietra & Cima, 1971).
Synthesis of Antiproliferative Compounds
A series of benzophenones possessing pyridine nucleus were synthesized and evaluated for antiproliferative activity against cancer cells. Compounds with fluoro and chloro substituents on the benzoyl ring showed significant activity, highlighting the potential use of such compounds in cancer research (Al‐Ghorbani et al., 2016).
Proton Exchange Membranes
High molecular weight poly(2,5-benzophenone) derivatives, synthesized from chloro and fluoro substituted benzophenones, have been used to create proton exchange membranes. These materials have potential applications in fuel cells and other electrochemical devices (Ghassemi & McGrath, 2004).
Alzheimer's Disease Research
Fluorinated benzophenone derivatives have been synthesized as multipotent agents against β-secretase and acetylcholinesterase, targeting Alzheimer's disease. This research shows the potential therapeutic applications of such compounds in neurodegenerative diseases (Belluti et al., 2014).
Tumor Growth Inhibition
Novel synthetic benzophenone analogs, substituted with chloro and fluoro groups, have been investigated for their anti-cancer properties. These compounds have shown potential in inhibiting tumor growth and angiogenesis, contributing to the development of new cancer therapies (Mohammed & Khanum, 2018).
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJRZCVYBQHYIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643609 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone | |
CAS RN |
898773-61-0 |
Source
|
Record name | Methanone, (3-chloro-5-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898773-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.